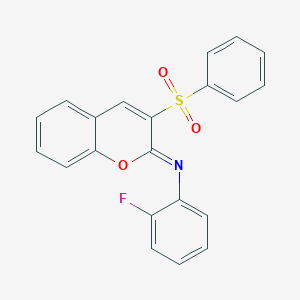

(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine

Description

The compound (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine belongs to a class of chromene-derived imines featuring a benzenesulfonyl group and a fluorinated aromatic substituent. The benzenesulfonyl group enhances lipophilicity, while the 2-fluorophenyl moiety may influence electronic properties and metabolic stability. These structural features are critical in pharmaceutical and materials science applications, particularly in drug discovery pipelines where solubility and bioavailability are optimized through substituent tuning .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-fluorophenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3S/c22-17-11-5-6-12-18(17)23-21-20(14-15-8-4-7-13-19(15)26-21)27(24,25)16-9-2-1-3-10-16/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHXGRBHWGFFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base.

Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Formation of the Aniline Derivative: The final step involves the condensation of the fluorinated chromene derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated and sulfonyl functional groups.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and phenylsulfonyl group can enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The chromene moiety may also contribute to the compound’s overall biological activity by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine with analogs from the evidence, focusing on substituents, physicochemical properties, and functional group effects:

*Estimated based on C585-0030 data .

Key Research Findings and Trends

Impact of Substituents on Physicochemical Properties

Halogen substituents (e.g., chloro, fluoro) marginally increase logP, while methoxy groups reduce it by enhancing polarity .

Solubility :

- Sulfonyl derivatives like C585-0030 have poor aqueous solubility (LogSw = -6.02), whereas methoxy or carboxamide groups improve solubility through hydrogen bonding .

Electronic Effects :

- Fluorine atoms in the 2-fluorophenyl or 3,4-difluorophenyl groups enhance metabolic stability by resisting oxidative degradation, a critical factor in drug design .

Structural Activity Relationships (SAR)

- Sulfonyl vs. Carboxamide : Sulfonyl groups contribute to stronger π-π stacking interactions in target binding but reduce solubility. Carboxamides offer better solubility and hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .

- Position of Fluorine : Ortho-fluorine (as in the target compound) may sterically hinder rotation, stabilizing specific conformations. Para- or meta-fluorine (e.g., 3,4-difluorophenyl in ) optimizes electronic effects without steric bulk .

Biological Activity

(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a chromene core with a sulfonyl and fluorophenyl group, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula

- C : 22

- H : 16

- F : 1

- N : 3

- O : 4

- S : 1

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various chromene derivatives, including this compound. The presence of the benzenesulfonyl group is believed to enhance the compound's interaction with microbial targets, potentially leading to increased efficacy against bacteria and fungi.

Case Study Example:

In a comparative study, several chromene derivatives were assessed for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with strong electron-withdrawing groups, like fluorine, exhibited lower MIC values, suggesting enhanced antimicrobial activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | 5.0 | 4.5 |

| Reference Drug (Fluconazole) | 3.0 | 1.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells.

Research Findings:

In a study evaluating the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| A549 | 22.4 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets in cells. It is hypothesized that the compound may bind to DNA or inhibit key enzymes involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural features. In the case of this compound, the presence of the fluorophenyl group appears to enhance lipophilicity and electronic properties, which are critical for effective cellular uptake and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.